molecular formula C10H13ClO2S B1295474 2,3,5,6-Tetramethylbenzenesulfonyl chloride CAS No. 60706-63-0

2,3,5,6-Tetramethylbenzenesulfonyl chloride

Cat. No. B1295474
CAS RN: 60706-63-0
M. Wt: 232.73 g/mol
InChI Key: ZCXRROBIIMQMHR-UHFFFAOYSA-N
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Description

The compound of interest, 2,3,5,6-Tetramethylbenzenesulfonyl chloride, is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated, which can provide insights into the chemical behavior and properties that might be expected for 2,3,5,6-Tetramethylbenzenesulfonyl chloride. For instance, studies on 2,4,6-triisopropylbenzenesulfonyl chloride and various substituted benzenesulfonyl chlorides suggest that the sulfonyl chloride group is a reactive functional group in aromatic compounds, often used in synthetic chemistry for introducing sulfonate esters or sulfonamides.

Synthesis Analysis

While the synthesis of 2,3,5,6-Tetramethylbenzenesulfonyl chloride is not explicitly described, the synthesis of related compounds can provide a general idea of the methods that could be employed. For example, the preparation of 2,3,5,6-tetrafluorobenzenesulfenyl chloride from the corresponding thiol and chlorine indicates that halogenation reactions are a common approach in synthesizing such compounds. Similarly, the synthesis of tetraphenylantimony arenesulfonates involves the reaction of pentaphenylantimony with arenesulfonyl chlorides , suggesting that 2,3,5,6-Tetramethylbenzenesulfonyl chloride could be synthesized through reactions with appropriate methylated benzene derivatives.

Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetramethylbenzenesulfonyl chloride can be inferred from studies on structurally related compounds. The X-ray diffraction study of 2,4,6-triisopropylbenzenesulfonyl chloride reveals that the molecule adopts a flattened boat conformation, with steric overcrowding around the sulfonyl chloride group. This could imply that 2,3,5,6-Tetramethylbenzenesulfonyl chloride may also exhibit steric hindrance, affecting its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl chlorides is well-documented, and while the specific reactions of 2,3,5,6-Tetramethylbenzenesulfonyl chloride are not provided, the literature on similar compounds can offer insights. For instance, the reaction of 2,3,5,6-tetrafluorobenzenesulfenyl chloride with various nucleophiles suggests that the tetramethyl analogue would likely undergo similar reactions, such as sulfenylation or the formation of sulfonamides and sulfonate esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-Tetramethylbenzenesulfonyl chloride can be hypothesized based on the properties of related compounds. The crystal structure analysis of tetraethylammonium chloride with a substituted benzene and the conformational study of cyclic tetramers from substituted benzenesulfonyl chlorides indicate that the introduction of substituents on the benzene ring can significantly influence the compound's physical properties, such as melting points, solubility, and crystal packing. The steric effects of the tetramethyl groups in 2,3,5,6-Tetramethylbenzenesulfonyl chloride would likely affect its solubility and may also influence its boiling point and density.

Scientific Research Applications

Synthesis of Novel Compounds

2,3,5,6-Tetramethylbenzenesulfonyl chloride is used in the synthesis of new chemical compounds. For instance, the preparation of tetrafluorobenzenesulfenyl chloride involves its reaction with olefins, ammonia, and aromatic compounds, demonstrating its role as a typical sulfenyl chloride (Butler & Peach, 1987).

Drug Synthesis and Antibacterial Agents

This chemical is instrumental in the synthesis of compounds with potential medicinal applications. For example, the synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which have shown inhibitory action against bacterial biofilms and displayed mild cytotoxicity, involves reactions that could include derivatives of tetramethylbenzenesulfonyl chloride (Abbasi et al., 2020).

Solid-Phase Synthesis

In solid-phase synthesis, polymer-supported benzenesulfonamides prepared from compounds like tetramethylbenzenesulfonyl chloride serve as key intermediates. They facilitate chemical transformations and rearrangements, aiding in the production of diverse chemical structures (Fülöpová & Soural, 2015).

Synthesis of Derivatives

Derivatives of tetramethylbenzenesulfonyl chloride, such as 3-formylbenzenesulfonyl chloride derivatives, are synthesized from corresponding benzaldehydes. This process is a key step in the production of compounds with various applications (Bao et al., 2017).

Safety And Hazards

2,3,5,6-Tetramethylbenzenesulfonyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . Safety precautions include avoiding contact with skin and eyes, not eating, drinking, or smoking when using this product, and washing hands and contaminated clothing thoroughly after handling .

Future Directions

As for future directions, 2,3,5,6-Tetramethylbenzenesulfonyl chloride is primarily used for research and development purposes . Its potential applications in various fields of chemistry could be explored further.

properties

IUPAC Name

2,3,5,6-tetramethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2S/c1-6-5-7(2)9(4)10(8(6)3)14(11,12)13/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXRROBIIMQMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209533
Record name 2,3,5,6-Tetramethylbenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetramethylbenzenesulfonyl chloride

CAS RN

60706-63-0
Record name 2,3,5,6-Tetramethylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60706-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetramethylbenzenesulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060706630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5,6-Tetramethylbenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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